molecular formula C10H10ClN5 B6624681 N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine

N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine

Cat. No. B6624681
M. Wt: 235.67 g/mol
InChI Key: KEWGQCPAHIEVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential for use in medicinal chemistry. It belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, including JAK2, FLT3, and c-Kit. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been shown to have biochemical and physiological effects on cancer cells. It inhibits the activity of certain protein kinases, which leads to the suppression of cell proliferation and induction of apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine is its potential as an inhibitor of protein kinases, which are involved in various cellular processes. This makes it a promising candidate for the development of new anticancer drugs. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various types of cancer. Additionally, the study of its mechanism of action and its effects on normal cells could provide valuable insights for the development of new drugs with fewer side effects. Finally, the investigation of its potential as an inhibitor of other protein kinases could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine can be synthesized using various methods. One of the commonly used methods is the reaction between 5-chloropyrimidine-4-carboxylic acid and 6-aminopyridine-3-carbaldehyde in the presence of a catalyst. Another method involves the reaction between 5-chloropyrimidine-4-carbaldehyde and 6-aminopyridine-3-amine in the presence of a reducing agent. Both methods result in the formation of N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine as a white solid.

Scientific Research Applications

N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine has been studied for its potential use in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-8-5-13-6-16-10(8)15-4-7-1-2-9(12)14-3-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWGQCPAHIEVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC2=NC=NC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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